Paclitaxel, the parent compound of Taxol 7,2'-diacetate, was first isolated in 1971 by Monroe Wall and Mansukh Wani from the bark of Taxus brevifolia. The natural abundance of paclitaxel in yew trees is relatively low, prompting the development of semi-synthetic methods to produce derivatives like Taxol 7,2'-diacetate .
The synthesis of Taxol 7,2'-diacetate typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice. Strong bases such as lithium tert-butoxide are often employed to facilitate deprotection steps .
The molecular formula for Taxol 7,2'-diacetate is with a molecular weight of approximately 853.9 g/mol .
Taxol 7,2'-diacetate participates in several chemical reactions typical for taxanes:
The stability of Taxol 7,2'-diacetate under physiological conditions is crucial for its effectiveness as an anticancer agent. Its reactivity profile must be carefully managed during formulation for therapeutic use.
Taxol 7,2'-diacetate exerts its anticancer effects primarily through the stabilization of microtubules. This action disrupts normal mitotic spindle formation during cell division:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structure .
Taxol 7,2'-diacetate is primarily utilized in scientific research focused on cancer treatment due to its potent antitumor activity. Its applications include:
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8